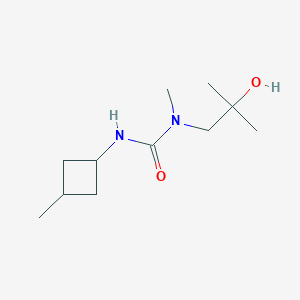
(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone, also known as DMCM, is a chemical compound that belongs to the class of thiomorpholines. It is a potent negative allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system (CNS). DMCM has been extensively studied for its potential therapeutic applications in the treatment of anxiety, epilepsy, and other CNS disorders.
作用機序
(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone acts as a negative allosteric modulator of the GABAA receptor, which means that it reduces the activity of the receptor by binding to a site that is distinct from the GABA binding site. This results in a decrease in the opening frequency and duration of the chloride ion channel, which leads to a decrease in neuronal excitability and inhibition of neurotransmission.
Biochemical and Physiological Effects:
(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone has been shown to produce a range of biochemical and physiological effects in the CNS. It has been found to enhance the anxiogenic and convulsant effects of GABAergic drugs, such as benzodiazepines and barbiturates. It has also been shown to induce seizures in animal models, which is consistent with its negative modulatory effects on the GABAA receptor.
実験室実験の利点と制限
(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone has several advantages as a research tool, including its high potency and selectivity for the benzodiazepine site of the GABAA receptor. However, it also has some limitations, such as its potential toxicity and side effects, as well as the need for specialized equipment and expertise to handle and administer the compound.
将来の方向性
There are several potential future directions for research on (2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone and its applications in the CNS. One area of interest is the development of novel GABAA receptor modulators that can selectively target specific subtypes of the receptor, which could lead to more effective and safer treatments for anxiety, epilepsy, and other CNS disorders. Another area of interest is the use of (2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone as a research tool to study the role of the GABAA receptor in other physiological systems, such as the immune system and the endocrine system. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of (2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone, as well as its potential interactions with other drugs and compounds.
合成法
(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone can be synthesized by reacting 3-methylcyclobutanone with 2,3-dimethylthiomorpholine in the presence of a suitable catalyst. The reaction proceeds via nucleophilic addition of the thiomorpholine to the carbonyl group of the cyclobutanone, followed by elimination of water to form the final product.
科学的研究の応用
(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone has been widely used as a research tool to study the pharmacology and physiology of the GABAA receptor. It has been shown to selectively bind to the benzodiazepine site of the receptor, which is involved in the modulation of GABAergic neurotransmission. (2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone has been used to investigate the role of the GABAA receptor in anxiety, epilepsy, and other CNS disorders.
特性
IUPAC Name |
(2,3-dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NOS/c1-8-6-11(7-8)12(14)13-4-5-15-10(3)9(13)2/h8-11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDTUOJQTXCTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)C(=O)N2CCSC(C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol](/img/structure/B7630377.png)
![3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea](/img/structure/B7630385.png)

![1-[(1-Benzylpiperidin-3-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B7630401.png)
![N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7630408.png)
![2-(1,3-benzothiazol-2-yl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]cyclohexane-1-carboxamide](/img/structure/B7630414.png)
![2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide](/img/structure/B7630420.png)
![4-[(7,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630428.png)
![2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7630436.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]-2,4,4-trimethylcyclohexan-1-amine](/img/structure/B7630439.png)
![[1-[4-Chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7630451.png)
![[1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630464.png)
![N,2-dimethyl-6-[(5-methyl-1,3-oxazol-2-yl)methylamino]benzamide](/img/structure/B7630473.png)
